molecular formula C10H8ClNO B1353143 2-Chloro-7-methoxyquinoline CAS No. 49609-15-6

2-Chloro-7-methoxyquinoline

Cat. No. B1353143
CAS RN: 49609-15-6
M. Wt: 193.63 g/mol
InChI Key: FOARXBSDMBUBEG-UHFFFAOYSA-N
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Description

2-Chloro-7-methoxyquinoline is a chemical compound with the empirical formula C10H8ClNO . It is a solid substance and is used in the synthesis of various biologically active compounds .


Synthesis Analysis

The synthesis of 2-Chloro-7-methoxyquinoline involves various chemical reactions. One of the methods includes the application of Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde . Another method involves the synthesis from 7-METHOXY-1H-QUINOLIN-2-ONE .


Molecular Structure Analysis

The molecular weight of 2-Chloro-7-methoxyquinoline is 193.63 . The InChI code for this compound is 1S/C10H8ClNO/c1-13-8-4-2-7-3-5-10 (11)12-9 (7)6-8/h2-6H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-7-methoxyquinoline are complex and involve various steps. For instance, the parent compound can be modified by replacing the quinoline moiety with other aromatic systems .


Physical And Chemical Properties Analysis

2-Chloro-7-methoxyquinoline is a solid substance . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Chemosensor for Cadmium Detection 2-Chloro-7-methoxyquinoline derivatives have been found useful in detecting cadmium ions. A study highlighted the use of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, which selectively responds to Cd2+ ions via a significant increase in fluorescence. This compound could be beneficial in measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).

  • Antimicrobial Properties Various derivatives of 2-Chloro-7-methoxyquinoline have shown promising antimicrobial properties. For instance, thiazolidinone derivatives synthesized from 2-chloro-7-methoxyquinoline exhibited antibacterial and antifungal activities against different microorganisms. Their structures were confirmed by elemental analysis and spectral data (Rana et al., 2008). Another study synthesized a series of 2-chloroquinolin-3-yl ester derivatives, evaluating them for antimicrobial activities. One derivative was found particularly active against various bacterial and fungal species (Tabassum et al., 2014).

  • Synthesis of Novel Compounds Research has been conducted on the synthesis of novel compounds using 2-Chloro-7-methoxyquinoline as a starting material. A study described the synthesis of 2-aryl-4-chloro-3-iodoquinolines, which were used to create 2,3-diaryl-4-methoxyquinolines, showcasing the compound’s versatility in chemical synthesis (Mphahlele et al., 2008). Another study synthesized and characterized novel quinoline derivatives with potential for use in measuring biologically relevant thiols (McCaughan et al., 2010).

  • Luminescence Properties The luminescence properties of 2-Chloro-7-methoxyquinoline derivatives have been explored. One research focused on synthesizing cyano functionalized 6-methoxyquinolin-2-ones, exhibiting distinct fluorescence properties (Enoua et al., 2009).

  • Cancer Research Compounds derived from 2-Chloro-7-methoxyquinoline have shown potential in cancer research. A novel compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, synthesized from a 2-chloroquinoline derivative, exhibited potent apoptosis-inducing properties and efficacy in cancer models, highlighting its potential in anticancer therapy (Sirisoma et al., 2009).

Safety And Hazards

2-Chloro-7-methoxyquinoline is a hazardous substance. It is recommended to avoid contact with skin and eyes, and to avoid formation of dust and aerosols . The safety information pictograms for this compound include GHS07, and the hazard statements include H302-H315-H319-H335 .

properties

IUPAC Name

2-chloro-7-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-8-4-2-7-3-5-10(11)12-9(7)6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOARXBSDMBUBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50497229
Record name 2-Chloro-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-methoxyquinoline

CAS RN

49609-15-6
Record name 2-Chloro-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-7-methoxyquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
RG Melik-Ohanjanyan, TR Hovsepyan… - Russian Journal of …, 2015 - Springer
… For this purpose, as aldehyde component we selected 2-chloro7-methoxyquinoline-3-carbaldehyde (6) prepared by the Vilsmeier reaction of 3-methoxyacetanilide with phosphoryl …
Number of citations: 7 link.springer.com
PB Rana, BD Mistry, KR Desai - Arkivoc, 2008 - arkat-usa.org
2-[(2'-chloro-7'-methoxyquinoline-3'-yl)]-3-[3''-hydroxy-6''-(substitutedphenyldiazenyl) phenyl]-5-methyl-1, 3-thiazolidin-4-one 2a-s have been synthesized by the reaction of 3-{[(1E)-(2'-…
Number of citations: 18 www.arkat-usa.org
ST Hazeldine, L Polin, J Kushner, K White… - Journal of medicinal …, 2002 - ACS Publications
XK469 (1) is among the most highly and broadly active antitumor agents to have been evaluated in our laboratories. Subsequent developmental studies led to the entry of (R)-(+) 1 (…
Number of citations: 141 pubs.acs.org
F Belferdi, N Merabet, L Belkhiri, B Douara - Journal of Molecular Structure, 2016 - Elsevier
… However, the 2-chloro-7-methoxyquinoline-3-carbaldehyde 2 survived throughout all attempts of demethylation at position 7, leading to the starting material or to 4a. In order to explain (…
Number of citations: 7 www.sciencedirect.com
A Srivastava, RM Singh - 2005 - nopr.niscpr.res.in
A simple and regioselective synthesis of 2-chloro-3-formylquinolines through Vilsmeier-Haack cyclisation of N-arylacetamides has been reported. The cyclisation is facilitated by N-…
Number of citations: 203 nopr.niscpr.res.in
M Bingul, O Tan, CR Gardner, SK Sutton, GM Arndt… - Molecules, 2016 - mdpi.com
Identification of the novel (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide scaffold 18 has led to the development of a new series of biologically …
Number of citations: 77 www.mdpi.com
M Amaravathi, MM Babu, G Chandramouli - Arkivoc, 2007 - arkat-usa.org
… 443 mg (2 mmol) of 2-chloro-7-methoxyquinoline-3-carboxaldehyde (1d) and 134 mg (2 mmol) of freshly distilled pyrrole was dissolved in 50 ml of propionic acid and heated at 140 oC …
Number of citations: 8 www.arkat-usa.org
KN Vennila, B Selvakumar, V Satish, D Sunny… - Medicinal Chemistry …, 2021 - Springer
… 2-chloro-7-methoxyquinoline-3-carbaldehyde (3) was prepared as per the literature procedure [31]. To the stirred solution of 2-chloro-7-methoxyquinoline-3-carbaldehyde (100.4 g, 0.45 …
Number of citations: 3 link.springer.com
M Chioua, E Martinez-Alonso… - Journal of Medicinal …, 2019 - ACS Publications
… Following the general procedure, reaction of commercial 2-chloro-7-methoxyquinoline-3-carbaldehyde (221 mg, 0.4 mmol), Na 2 SO 4 (100 mg, 1 mmol), and N-benzylhydroxylamine …
Number of citations: 32 pubs.acs.org
DV Jawale, UR Pratap, RA Mane - Bulletin of the Korean Chemical …, 2011 - koreascience.kr
Synthetic route has been developed for the synthesis of new (Z)-5-[4-(2-chloroquinolin-3-yl) methoxy] benzyl-idinethiazolidine-2, 4-diones (6a-h) starting from 2-chloro-3-hydroxymethyl …
Number of citations: 7 koreascience.kr

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